molecular formula C13H16N2O2S B2426765 6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid CAS No. 871548-18-4

6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid

Cat. No.: B2426765
CAS No.: 871548-18-4
M. Wt: 264.34
InChI Key: BRMMFCVJUTXQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid is a compound with the molecular formula C13H16N2O2S. It is known for its unique structure, which includes a benzothiazole ring attached to a hexanoic acid chain.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets via various mechanisms, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth and replication of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid typically involves the condensation of 2-aminobenzenethiol with hexanoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid stands out due to its unique combination of a benzothiazole ring and a hexanoic acid chain. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the hexanoic acid chain can enhance the compound’s solubility and bioavailability, making it more effective in certain applications .

Properties

IUPAC Name

6-(1,3-benzothiazol-2-ylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(17)8-2-1-5-9-14-13-15-10-6-3-4-7-11(10)18-13/h3-4,6-7H,1-2,5,8-9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMMFCVJUTXQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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